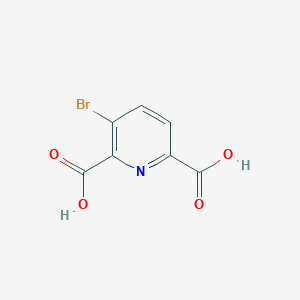
3-bromopyridine-2,6-dicarboxylic Acid
概要
説明
3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4 . It is used as a raw material and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromopyridine-2,6-dicarboxylic acid involves several steps. Initially, 3-bromopyridine reacts with sulfur dioxide in a co-heating reaction to produce 3-bromopyridine-2-carboxylic acid. Then, 3-bromopyridine-2-carboxylic acid reacts with sodium nitrite to produce 3-bromopyridine-2,6-dicarboxylic acid . An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .Molecular Structure Analysis
The molecular structure of 3-bromopyridine-2,6-dicarboxylic acid is characterized by the presence of a bromine atom and two carboxylic acid groups attached to a pyridine ring .Chemical Reactions Analysis
The bromination of 3-bromopyridine-2,6-dicarboxylic acid is a key step in its synthesis. This reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .Physical And Chemical Properties Analysis
3-Bromopyridine-2,6-dicarboxylic acid is a white to pale yellow solid with a melting point of approximately 217-221°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .科学的研究の応用
Asymmetric Mononuclear Cobalt(II) Compound Synthesis
- Scientific Field: Inorganic Chemistry .
- Application Summary: 3-bromopyridine-2,6-dicarboxylic Acid is used to synthesize an asymmetric mononuclear cobalt(II) compound .
- Methods of Application: The compound is synthesized via in-situ hydrothermal decarboxylation . The X-ray single-crystal diffraction analysis is used to characterize the compound .
- Results: The compound forms a 3D network through abundant O–H⋅⋅⋅O hydrogen bonds and π⋅⋅⋅π stacking interactions . The magnetic properties, the Hirshfeld surface structure, and the synthetic process for the compound have been carefully described and discussed .
Luminescent Terbium(III) Complexes
- Scientific Field: Fluorescence Spectroscopy .
- Application Summary: 3-bromopyridine-2,6-dicarboxylic Acid is used to enhance the luminescence of Terbium(III) in aqueous phases .
- Methods of Application: The fluorimetric titration of Tb 3+ ion with dpa 2− ion is followed at λ ext /λ ems = 310/490 nm and 310/545 nm .
- Results: The luminescence intensities at 490, 545, 592, and 620 nm are enhanced over 100 times in tris complex . The theoretical TD-DFT calculations perfectly matched the experimental absorption and emission bands of tris-complex .
Organic Synthesis and Coordination Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: 3-bromopyridine-2,6-dicarboxylic Acid is used as a raw material and intermediate in organic synthesis . It is also used as a building unit for coordination compounds and fluorescent probes .
Preparation of Metal–Organic Frameworks (MOFs)
- Scientific Field: Materials Science .
- Application Summary: 3-bromopyridine-2,6-dicarboxylic Acid is used in the synthesis of 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid, which is promising for various practical applications, particularly for the preparation of metal–organic frameworks (MOFs) .
- Methods of Application: The synthesis is based on “1,2,4-triazine” methodology .
- Results: An efficient method has been proposed for the synthesis of 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromopyridine-2,6-dicarboxylic Acid | |
CAS RN |
316808-10-3 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)

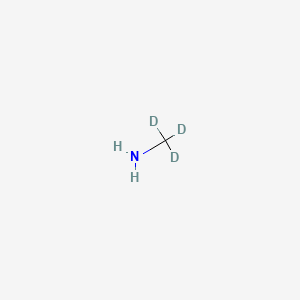
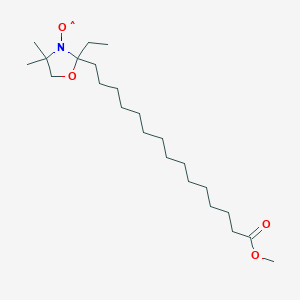


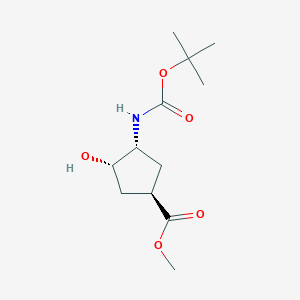
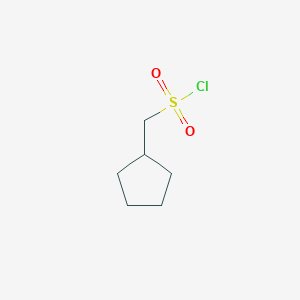




![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
